![molecular formula C14H15NO2 B2815515 2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid CAS No. 10523-60-1](/img/structure/B2815515.png)
2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid
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Overview
Description
The compound “2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid” is a derivative of carbazole. It has a molecular weight of 229.28 . The IUPAC name for this compound is 2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the reaction of 2‐acetyl‐8‐methyl‐2,3,4,9‐tetrahydro‐1H‐carbazol‐1‐one with hydrazine hydrate in glacial acetic acid yielded a mixture of two products .Molecular Structure Analysis
The molecular structure of this compound includes a carbazole moiety, which is a tricyclic structure consisting of two benzene rings fused on either side of a pyrrole ring . The presence of the acetic acid group may contribute to its reactivity and potential applications in medicinal chemistry.Chemical Reactions Analysis
The chemical reactions involving this compound are influenced by its functional groups. For example, these ketoesters react with hydroxylamine hydrochloride to yield 1-hydroxyimino-2,3,4,9-tetrahydro-1H-carbazoles.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 137-138 degrees Celsius . The presence of the oxo group can increase the compound’s polarity, potentially affecting its solubility in various solvents.Scientific Research Applications
Medicinal Chemistry and Drug Development
- Tetrahydro-1H-β-carbolines are privileged heterocyclic frameworks found in numerous bioactive compounds and commercial drugs. These molecules play a crucial role in drug discovery due to their diverse biological activities, including antimalarial, neurotoxic, antihelminthic, and serotonergic effects . Researchers explore derivatives of this compound for potential therapeutic applications.
Pharmacophore Design
- 1,5-Disubstituted-tetrazoles (1,5-DS-T) are bioisosteres of the cis-amide bond in peptides. Medicinal chemists use them to mimic peptide conformations and enhance pharmacokinetic and pharmacodynamic properties. Incorporating 1,5-DS-T moieties into drug candidates can improve metabolic resistance and reduce toxicity .
Organocatalysis
- The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ones (including our compound of interest) using organocatalysis has been achieved. These reactions yield high enantioselectivity and provide access to valuable carbazole derivatives. The resulting compounds may find applications in materials science or as intermediates in drug synthesis .
Antibacterial and Antifungal Properties
- Some tetrahydro-1H-carbazol-1-ones exhibit antibacterial, antiyeast, and antifungal properties. For example, 6-methoxy-7,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has demonstrated these effects. Researchers continue to explore these compounds for potential therapeutic applications .
Synthetic Methodology
- The Ugi-azide (UA) reaction allows the efficient synthesis of 1,5-DS-T. By combining an aldehyde, an amine, and an isocyanide, researchers can replace the carboxylic acid with hydrazoic acid, leading to the formation of these valuable heterocycles .
Oxidation Strategies
- Researchers have developed chemo- and regioselective oxidation methods for substituted 2,3,4,9-tetrahydro-1H-carbazoles. Depending on the oxidant used, these reactions yield either 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones. These strategies contribute to the synthesis of diverse carbazole derivatives .
Safety and Hazards
The safety information available indicates that this compound should be handled with care. It has been assigned the GHS07 pictogram, with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding contact with eyes, skin, and clothing, and avoiding ingestion and inhalation .
properties
IUPAC Name |
2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-13(17)8-9-4-3-6-11-10-5-1-2-7-12(10)15-14(9)11/h1-2,5,7,9,15H,3-4,6,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZZVAUBRCDMFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid |
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